JAK3 Inhibitor, Negative Control

JAK-STAT signaling kinase assay negative control validation

Essential matched-scaffold negative control for JAK3 inhibition studies. Unlike active inhibitors WHI-P154 or WHI-P131, this compound exhibits negligible JAK3 activity (IC₅₀ >300 µM), enabling accurate discrimination of target-specific vs. off-target effects. Ideal for STAT phosphorylation assays, high-throughput screening, and SAR studies requiring an inert quinazoline baseline. Research-use only.

Molecular Formula C16H16ClN3O2
Molecular Weight 317.77 g/mol
CAS No. 153437-07-1
Cat. No. B3242776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJAK3 Inhibitor, Negative Control
CAS153437-07-1
Molecular FormulaC16H16ClN3O2
Molecular Weight317.77 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OC.Cl
InChIInChI=1S/C16H15N3O2.ClH/c1-20-14-8-12-13(9-15(14)21-2)17-10-18-16(12)19-11-6-4-3-5-7-11;/h3-10H,1-2H3,(H,17,18,19);1H
InChIKeyJRDRXNJUOHNEAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JAK3 Inhibitor Negative Control CAS 153437-07-1: Chemical Identity and Core Properties


JAK3 Inhibitor, Negative Control (CAS 153437-07-1), chemically defined as 6,7-dimethoxy-N-phenylquinazolin-4-amine hydrochloride, is a quinazoline derivative categorized as a negative control for Janus kinase 3 (JAK3) inhibitor studies [1]. The compound exhibits negligible inhibitory activity against JAK3 (IC₅₀ > 300 µM), rendering it suitable as an inert baseline comparator in experimental systems where JAK3 catalytic inhibition must be excluded as a confounding variable . Its molecular weight is 317.8 g/mol with a purity specification of ≥92% (HPLC) .

Why JAK3 Inhibitor Negative Control CAS 153437-07-1 Cannot Be Substituted by WHI-P154 or WHI-P131


Superficial chemical similarity between quinazoline-based JAK3 modulators frequently leads to erroneous substitution in experimental workflows. JAK3 Inhibitor, Negative Control (CAS 153437-07-1) and the active JAK3 inhibitor WHI-P154 (CAS 211555-04-3) share a 6,7-dimethoxyquinazoline core, yet substitution with WHI-P154 introduces potent JAK3 inhibition (IC₅₀ = 1.8 µM) that fundamentally compromises the validity of negative control experiments . Similarly, WHI-P131 (CAS 202475-60-3) retains measurable JAK3 inhibitory activity (IC₅₀ = 9.1–78 µM) that precludes its use as a true inert control . Only CAS 153437-07-1 provides the requisite lack of JAK3 engagement (IC₅₀ > 300 µM) necessary for discriminating target-specific effects from off-target phenomena .

Quantitative Differentiation of JAK3 Inhibitor Negative Control CAS 153437-07-1 Versus Structural Analogs


JAK3 Inhibitory Activity: Negative Control Versus Active Inhibitors WHI-P154 and WHI-P131

JAK3 Inhibitor, Negative Control (CAS 153437-07-1) exhibits minimal JAK3 inhibitory activity (IC₅₀ > 300 µM), in contrast to the active inhibitor WHI-P154 which potently inhibits JAK3 with an IC₅₀ of 1.8 µM . The intermediate inhibitor WHI-P131 shows JAK3 inhibition ranging from 9.1 µM (human) to 78 µM (mouse) . This >167-fold difference in JAK3 inhibition between the negative control and WHI-P154 ensures that CAS 153437-07-1 does not confound experiments intended to attribute observed effects specifically to JAK3 blockade.

JAK-STAT signaling kinase assay negative control validation

EGFR Inhibitory Activity Profile: Differential Off-Target Kinase Engagement

CAS 153437-07-1 exhibits moderate inhibition of EGFR with an IC₅₀ of 50 nM , whereas WHI-P154 demonstrates substantially more potent EGFR inhibition (IC₅₀ = 4 nM) . This 12.5-fold difference in EGFR potency is critical: WHI-P154, while often cited as a JAK3 inhibitor, actually inhibits EGFR 450-fold more potently than JAK3 (4 nM vs. 1.8 µM). The negative control compound CAS 153437-07-1 retains some EGFR activity but at a 12.5-fold reduced potency, providing a more balanced off-target profile for experiments where EGFR-mediated confounding effects must be minimized.

EGFR signaling kinase selectivity off-target pharmacology

DMSO Solubility: Practical Formulation and Assay Compatibility

JAK3 Inhibitor, Negative Control (CAS 153437-07-1) exhibits DMSO solubility of 5 mg/mL , equivalent to approximately 15.7 mM. In comparison, WHI-P154 demonstrates DMSO solubility of 50 mg/mL (~133 mM) , representing a 10-fold higher solubility. The lower solubility of CAS 153437-07-1 does not impair its utility as a negative control at the low concentrations typically employed (≤100 µM for JAK3 inhibition assessment) and may reduce the risk of DMSO-related solvent artifacts at higher compound concentrations.

solubility formulation assay development

Chemical Structure Divergence: Phenyl versus Bromo-Hydroxyphenyl Substitution

The negative control compound CAS 153437-07-1 contains a phenyl group at the N4 position of the 6,7-dimethoxyquinazoline core [1]. In contrast, WHI-P154 incorporates a 3′-bromo-4′-hydroxyphenyl substituent at the corresponding position [2]. This single structural modification abolishes JAK3 inhibitory activity (IC₅₀ > 300 µM vs. 1.8 µM) while preserving the quinazoline scaffold necessary for serving as a structurally matched negative control. The bromo-hydroxy substitution in WHI-P154 enables critical hydrogen bonding and halogen interactions within the JAK3 ATP-binding pocket that the unsubstituted phenyl group cannot replicate.

structure-activity relationship medicinal chemistry quinazoline derivatives

Defined Application Scenarios for JAK3 Inhibitor Negative Control CAS 153437-07-1


Negative Control Arm in JAK3-Dependent Cellular Signaling Assays

When investigating JAK3-specific signaling using active inhibitors such as WHI-P154 or tofacitinib, inclusion of CAS 153437-07-1 as a negative control enables discrimination between JAK3-dependent and JAK3-independent effects. At concentrations up to 100 µM, this compound produces no measurable JAK3 inhibition (IC₅₀ > 300 µM), allowing researchers to attribute any observed differences between the active inhibitor and the negative control specifically to JAK3 blockade rather than off-target quinazoline scaffold effects .

Exclusion of JAK3-Mediated Effects in STAT Phosphorylation Studies

In experiments examining STAT1, STAT3, or STAT5 phosphorylation, WHI-P154 suppresses STAT1 and STAT3 activation, whereas CAS 153437-07-1 exhibits no such suppression . This differential enables the negative control to serve as an inert baseline for quantifying the magnitude of STAT phosphorylation inhibition attributable to JAK3 blockade, thereby strengthening the validity of conclusions regarding JAK3-STAT pathway involvement [1].

Structural Analog Control for Quinazoline Scaffold Off-Target Profiling

The 6,7-dimethoxyquinazoline core is shared across multiple JAK3 inhibitors including WHI-P154 and WHI-P131. CAS 153437-07-1 provides a matched scaffold control for assessing scaffold-specific off-target activities (e.g., EGFR inhibition at 50 nM IC₅₀) independent of JAK3 engagement . This application is essential for structure-activity relationship (SAR) studies seeking to deconvolute JAK3-dependent pharmacology from quinazoline scaffold-driven effects .

Validation of JAK3 Inhibitor Screening Assay Specificity

In high-throughput screening campaigns or in vitro kinase profiling panels, CAS 153437-07-1 serves as a specificity control to validate that observed hit activity is due to genuine JAK3 inhibition rather than assay interference or pan-kinase promiscuity. The compound's JAK3 IC₅₀ > 300 µM establishes a defined inactivity threshold, and any compound yielding lower potency than this benchmark should be considered inactive against JAK3 under the assay conditions employed .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for JAK3 Inhibitor, Negative Control

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.